molecular formula C6H5BrClNO2 B12309147 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride

Cat. No.: B12309147
M. Wt: 238.46 g/mol
InChI Key: JQRXBPHBWRSUTI-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is a chemical compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxaldehyde group at the 4-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride typically involves the bromination of 3-hydroxypyridine followed by formylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H

InChI Key

JQRXBPHBWRSUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)O)Br.Cl

Origin of Product

United States

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